

Physicochemical Properties of Bromhexine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromhexine is a potent mucolytic agent widely used in the treatment of respiratory disorders associated with excessive mucus production. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bromhexine and its commonly used salt form, Bromhexine Hydrochloride.

Core Physicochemical Data

The fundamental physicochemical parameters of Bromhexine and Bromhexine Hydrochloride are summarized below. These values are critical for predicting the behavior of the molecule in various physiological and pharmaceutical environments.

Table 1: Physicochemical Properties of Bromhexine



Property	Value	Reference(s)
Molecular Formula	C14H20Br2N2	[1]
Molecular Weight	376.13 g/mol	[1]
Melting Point	238°C	[2]
рКа	8.34 ± 0.20 (Predicted)	[2]
LogP (Octanol/Water)	5.14	[1]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	DMSO: 75 mg/mL, Ethanol: 75 mg/mL	[2][3]

Table 2: Physicochemical Properties of Bromhexine Hydrochloride

Property	Value	Reference(s)
Molecular Formula	C14H20Br2N2·HCl	[4]
Molecular Weight	412.59 g/mol	[5]
Appearance	White to off-white crystalline powder	[4][6]
Melting Point	232-235°C, ~239°C (with decomposition), 240-244°C, 244-246°C	[1][4][6][7]
pH (saturated solution)	3.0 - 5.0	[4]
Solubility in Water	Slightly soluble, Very slightly soluble, 360 g/L at 20°C	[4][6][8][9][10]
Solubility in Other Solvents	Freely soluble in formic acid; Sparingly soluble in methanol and ethanol (96%); Slightly soluble in chloroform and methylene chloride; Practically insoluble in ether.	[4][6][7]



Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the general principles and common methods employed for the key parameters of Bromhexine.

Melting Point Determination

The melting point of Bromhexine and its hydrochloride salt is determined using the capillary method as described in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp.

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.

Procedure (General, based on USP <741>):

- A small amount of the finely powdered Bromhexine sample is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a controlled rate, typically 1-2°C per minute, in the vicinity of the expected melting point.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is reported as the melting point. For substances that decompose, the temperature at which decomposition begins is noted.[11][12][13][14]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Bromhexine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.



Principle: A solution of the substance is titrated with a standard solution of an acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus: A pH meter with a combination electrode, a burette, a stirrer, and a titration vessel.

Procedure (General):

- A precisely weighed amount of Bromhexine is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).
- The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa is calculated from the pH at the half-equivalence point or by analyzing the derivative of the titration curve to find the inflection point.

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the classical and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically noctanol and water, at a constant temperature. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

Procedure (Based on OECD Guideline 107):

- A solution of Bromhexine is prepared in either n-octanol or water.
- Equal volumes of pre-saturated n-octanol and water are added to a flask containing a known amount of Bromhexine.



- The flask is shaken vigorously for a set period to allow for the partitioning of Bromhexine between the two phases until equilibrium is reached.[5][9][15]
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of Bromhexine in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination

Solubility is a critical parameter that influences the dissolution rate and bioavailability of a drug. The equilibrium solubility of Bromhexine is typically determined using the shake-flask method.

Principle: An excess amount of the solid drug is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved drug in the supernatant is then measured.

Apparatus: A constant temperature shaker bath, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure (General):

- An excess amount of Bromhexine is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.
- The container is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
- After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.
- The concentration of Bromhexine in the clear supernatant is determined using a validated analytical method.[16]



Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as per the guidelines from the International Council for Harmonisation (ICH).

Principle: The drug substance is stored under defined temperature, humidity, and light conditions for a specified period. Samples are withdrawn at predetermined time points and analyzed for any changes in their physical and chemical properties.

Procedure (Based on ICH Q1A(R2) Guidelines):

- Long-term stability testing: Typically conducted at 25°C \pm 2°C / 60% RH \pm 5% RH or 30°C \pm 2°C / 65% RH \pm 5% RH for a minimum of 12 months.[1][4][6][17]
- Accelerated stability testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. These studies are designed to increase the rate of chemical degradation and physical change.[1][4][6][17]
- Forced degradation studies: Involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.
- Analysis: At each time point, samples are analyzed for parameters such as appearance, assay, degradation products, and moisture content using validated analytical methods like HPLC.

Mechanism of Action and Signaling Pathways

Bromhexine's primary therapeutic effect is its mucolytic action, which involves the depolymerization of mucopolysaccharide fibers in the mucus, leading to a reduction in its viscosity. More recently, its role as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2) has been highlighted, which is relevant for its potential antiviral activity.

Mucolytic Action

Bromhexine stimulates the activity of lysosomal enzymes, which in turn enhances the hydrolysis of acidic mucopolysaccharide polymers in the bronchial secretions. This leads to the



production of a less viscous mucus that is more easily cleared by ciliary action.[18]

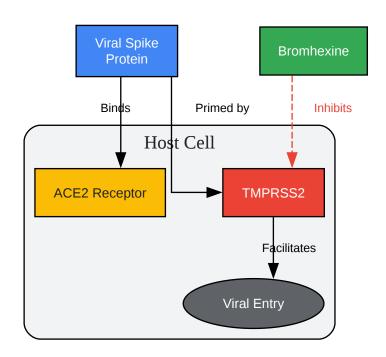


Click to download full resolution via product page

Caption: Mucolytic action of Bromhexine.

Inhibition of TMPRSS2

Bromhexine has been shown to inhibit the activity of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the spike protein of certain viruses, including coronaviruses, which is a necessary step for viral entry into host cells. By inhibiting TMPRSS2, Bromhexine can potentially block this pathway.[8][19][20]



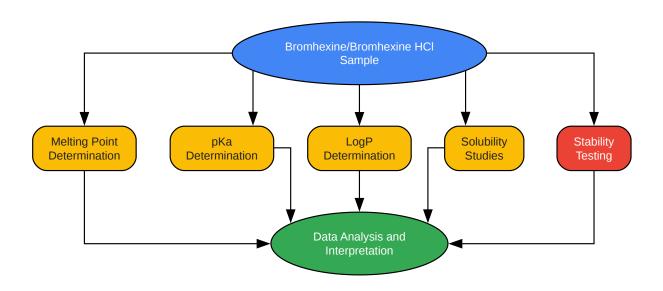
Click to download full resolution via product page

Caption: Inhibition of TMPRSS2 by Bromhexine.



Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like Bromhexine.



Click to download full resolution via product page

Caption: Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. database.ich.org [database.ich.org]

Foundational & Exploratory





- 5. oecd.org [oecd.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD 107, OECD 117 and OECD 123 Phytosafe [phytosafe.com]
- 10. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 12. drugfuture.com [drugfuture.com]
- 13. drugfuture.com [drugfuture.com]
- 14. â***©741â**** Melting Range or Temperature [doi.usp.org]
- 15. oecd.org [oecd.org]
- 16. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 17. youtube.com [youtube.com]
- 18. Bromhexine Hydrochloride | C14H21Br2ClN2 | CID 5702220 PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mds.marshall.edu [mds.marshall.edu]
- 20. Bromhexine | C14H20Br2N2 | CID 2442 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Bromhexine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3052929#physicochemical-properties-of-bromhexine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com